molecular formula C7H14Cl2N4 B12729162 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride CAS No. 134221-11-7

1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride

Cat. No.: B12729162
CAS No.: 134221-11-7
M. Wt: 225.12 g/mol
InChI Key: HREBSOMUTSKBKA-SWSRPJROSA-N
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Description

1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride typically involves the reaction of 1-Methyl-1H-imidazole-2-carboxaldehyde with dimethylhydrazine in the presence of hydrochloric acid. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The process may include steps such as purification and crystallization to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while reduction can produce imidazole derivatives with reduced functional groups.

Scientific Research Applications

1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

Comparison with Similar Compounds

    1-Methyl-2-imidazolecarboxaldehyde: A related compound with similar structural features but different functional groups.

    1-Methyl-1H-imidazole-2-carboxylic acid: Another imidazole derivative with distinct chemical properties.

Uniqueness: 1-Methyl-1H-imidazole-2-carboxaldehyde dimethylhydrazone dihydrochloride is unique due to its specific functional groups and reactivity

Properties

CAS No.

134221-11-7

Molecular Formula

C7H14Cl2N4

Molecular Weight

225.12 g/mol

IUPAC Name

N-methyl-N-[(E)-(1-methylimidazol-2-yl)methylideneamino]methanamine;dihydrochloride

InChI

InChI=1S/C7H12N4.2ClH/c1-10(2)9-6-7-8-4-5-11(7)3;;/h4-6H,1-3H3;2*1H/b9-6+;;

InChI Key

HREBSOMUTSKBKA-SWSRPJROSA-N

Isomeric SMILES

CN1C=CN=C1/C=N/N(C)C.Cl.Cl

Canonical SMILES

CN1C=CN=C1C=NN(C)C.Cl.Cl

Origin of Product

United States

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